molecular formula C4H12NS+ B1235368 3-Methylthiopropylaminium

3-Methylthiopropylaminium

Cat. No. B1235368
M. Wt: 106.21 g/mol
InChI Key: KKYSBGWCYXYOHA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-methylthiopropylaminium is conjugate acid of 3-methylthiopropylamine;  major species at pH 7.3. It is a conjugate acid of a 3-methylthiopropylamine.

Scientific Research Applications

Metabolism Studies

3-Methylthiopropionate, closely related to 3-Methylthiopropylaminium, has been studied for its metabolic pathways. Research shows that it acts as an intermediate in the transaminative pathway of methionine catabolism. The metabolism of this compound in rat liver homogenates leads to the formation of toxic compounds such as methanethiol and hydrogen sulfide, offering insights into the toxicity of methionine (Steele & Benevenga, 1979).

Autophagic/Lysosomal Protein Degradation

3-Methyladenine, a variant of 3-Methylthiopropylaminium, has been identified as a specific inhibitor of autophagic/lysosomal protein degradation in isolated rat hepatocytes. This research could be significant for understanding cellular degradation processes (Seglen & Gordon, 1982).

Fumigant Pesticide Degradation

The degradation of fumigant pesticides, including compounds similar to 3-Methylthiopropylaminium, has been extensively studied. Research indicates that soil degradation of certain pesticides, like methyl isothiocyanate, occurs through both chemical and biological mechanisms. These studies are crucial for understanding the environmental impact of agricultural fumigants (Dungan & Yates, 2003).

Polymerization and Conductivity Studies

The electrochemical polymerization of compounds like 3-methylthiophene, a variant of 3-Methylthiopropylaminium, has been explored for potential applications in conductivity. These studies offer insights into the electrical properties and applications of such polymers (Sato, Tanaka, & Kaeriyama, 1986).

Biosynthesis of Volatile Sulfur Compounds

Research into the biosynthesis of volatile sulfur compounds, including 3-(Methylthio)-1-propanol, which is structurally related to 3-Methylthiopropylaminium, has been conducted. This is significant for enhancing the flavor features of fermented foods, illustrating the applicability of such compounds in food science (Du et al., 2021).

properties

Product Name

3-Methylthiopropylaminium

Molecular Formula

C4H12NS+

Molecular Weight

106.21 g/mol

IUPAC Name

3-methylsulfanylpropylazanium

InChI

InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3/p+1

InChI Key

KKYSBGWCYXYOHA-UHFFFAOYSA-O

SMILES

CSCCC[NH3+]

Canonical SMILES

CSCCC[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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